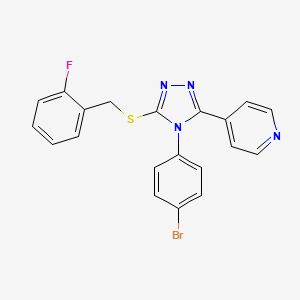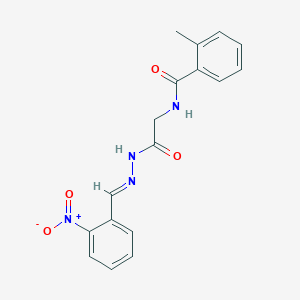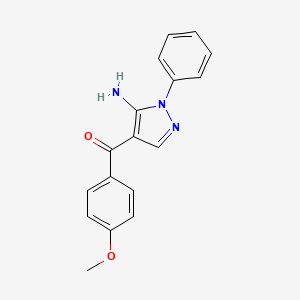
1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene is an organic compound with the molecular formula C22H28O2 and a molecular weight of 324.467 g/mol . This compound is characterized by its unique structure, which includes two butoxy groups attached to a benzene ring via a vinyl linkage. It is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene typically involves the reaction of 4-butoxybenzaldehyde with 4-butoxyphenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and a base, such as potassium carbonate (K2CO3), in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Análisis De Reacciones Químicas
Types of Reactions: 1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield the corresponding alkane.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Br2 in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alkanes.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The pathways involved include the formation of resonance-stabilized intermediates, which facilitate the reaction process .
Comparación Con Compuestos Similares
- 1-Butoxy-4-(2-nitro-vinyl)benzene
- 2-Butoxy-1-methyl-4-nitro-benzene
- 1-Methoxy-4-[1-(4-methoxyphenyl)vinyl]benzene
- 1-Methyl-4-[1-(4-methylphenyl)vinyl]benzene
- 1-Ethyl-4-{2-[4-(2-phenylvinyl)phenyl]vinyl}benzene
Uniqueness: 1-Butoxy-4-(2-(4-butoxyphenyl)vinyl)benzene stands out due to its dual butoxy groups, which enhance its solubility and reactivity compared to similar compounds. This unique structure makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C22H28O2 |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
1-butoxy-4-[(E)-2-(4-butoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C22H28O2/c1-3-5-17-23-21-13-9-19(10-14-21)7-8-20-11-15-22(16-12-20)24-18-6-4-2/h7-16H,3-6,17-18H2,1-2H3/b8-7+ |
Clave InChI |
BNVJMYMEBXUWQY-BQYQJAHWSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCCC |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12028123.png)


![5-bromo-2-hydroxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12028156.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12028161.png)
![N'-[(1E)-1-phenylethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12028166.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028167.png)



![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12028178.png)

![N-(2,5-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12028197.png)
![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028199.png)
